molecular formula C15H10N2O4 B3058886 2-Benzyl-4-nitro-isoindole-1,3-dione CAS No. 92438-39-6

2-Benzyl-4-nitro-isoindole-1,3-dione

Cat. No.: B3058886
CAS No.: 92438-39-6
M. Wt: 282.25 g/mol
InChI Key: IYJLTOTUYACXLP-UHFFFAOYSA-N
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Description

2-Benzyl-4-nitro-isoindole-1,3-dione (CAS 92438-39-6) is a synthetic nitro-substituted isoindole derivative of interest in chemical and pharmaceutical research. The compound features a benzyl group at the N-2 position and a nitro group on the phenyl ring, a structure known to be a key intermediate in organic synthesis and medicinal chemistry exploration . Chemically, it belongs to the phthalimide family, a class of compounds with a wide range of reported biological activities. Researchers utilize this and related structures as building blocks for the development of more complex molecules . The nitro functional group is a versatile handle for further chemical transformation, allowing for synthesis of novel compounds for various research applications. Handling and Safety: While specific hazard data for this exact compound is limited, similar phthalimide derivatives are classified as harmful if swallowed (H302) . It is recommended to handle this product with appropriate personal protective equipment and in a well-ventilated place. For detailed safe handling procedures, please consult the Safety Data Sheet for a related compound, N-benzylphthalimide . Please Note: This product is intended for research and manufacturing purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. The current stock status of this item may be limited, and availability should be confirmed prior to ordering .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-7-4-8-12(17(20)21)13(11)15(19)16(14)9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLTOTUYACXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283431
Record name 2-Benzyl-4-nitro-isoindole-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92438-39-6
Record name NSC31445
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzyl-4-nitro-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Structural Elucidation of 2 Benzyl 4 Nitro Isoindole 1,3 Dione Analogues

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of 2-Benzyl-4-nitro-isoindole-1,3-dione is expected to exhibit several characteristic absorption bands corresponding to its constituent functional moieties.

The most prominent features would be the absorptions arising from the nitro (NO₂) group. Aromatic nitro compounds typically display two strong stretching vibrations: an asymmetric stretch (νas) in the range of 1550-1475 cm⁻¹ and a symmetric stretch (νs) between 1360-1290 cm⁻¹. libretexts.orgorgchemboulder.com These bands are a result of the coupled vibrations of the two N-O bonds.

Another key feature would be the characteristic absorptions of the cyclic imide group. N-substituted phthalimides show two distinct carbonyl (C=O) stretching bands. researchgate.net The asymmetric stretching vibration is typically observed at a higher frequency, around 1770 cm⁻¹, while the symmetric stretching vibration appears at a lower frequency, near 1700 cm⁻¹.

The aromatic rings of the benzyl (B1604629) and isoindole moieties will give rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The benzylic methylene (B1212753) (CH₂) group is expected to show C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2950-2850C-H StretchBenzylic CH₂
~1770C=O Asymmetric StretchImide
~1700C=O Symmetric StretchImide
1600-1450C=C StretchAromatic
1550-1475N-O Asymmetric StretchNitro
1360-1290N-O Symmetric StretchNitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the benzyl group and the nitro-substituted aromatic ring of the isoindole moiety.

The benzylic protons (CH₂) are expected to appear as a singlet at approximately 4.8-5.0 ppm. The protons of the phenyl ring of the benzyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm.

The protons on the nitro-substituted aromatic ring of the isoindole core are anticipated to be significantly deshielded due to the electron-withdrawing nature of the nitro group and the carbonyl groups. Their chemical shifts are predicted to be in the downfield region, likely between 7.8 and 8.5 ppm. The specific splitting pattern would depend on the coupling between the adjacent protons on this ring.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.8-8.5Multiplet3HAromatic protons (nitro-isoindole ring)
7.2-7.4Multiplet5HAromatic protons (benzyl ring)
4.8-5.0Singlet2HBenzylic CH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and benzylic carbons.

The carbonyl carbons of the isoindole-1,3-dione are predicted to resonate at the most downfield region of the spectrum, typically around 167-168 ppm. nih.gov

The aromatic carbons will appear in the range of approximately 120-150 ppm. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded, with a predicted chemical shift in the range of 148-150 ppm. stackexchange.com The other aromatic carbons of the nitro-isoindole ring will also be deshielded. The carbons of the benzyl group's phenyl ring are expected to appear in the typical aromatic region.

The benzylic carbon (CH₂) is anticipated to have a chemical shift in the range of 40-45 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Type
167-168Carbonyl (C=O)
120-150Aromatic (C)
40-45Benzylic (CH₂)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

In ESI-MS, the molecular ion peak ([M+H]⁺ or [M+Na]⁺) for this compound (C₁₅H₁₀N₂O₄, Molecular Weight: 282.25 g/mol ) would be expected. The fragmentation of this molecule under ESI-MS conditions would likely involve characteristic losses of small molecules and radicals.

A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) and/or nitric oxide (NO). nih.gov Therefore, fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ would be anticipated.

N-substituted phthalimides often undergo cleavage of the bond between the nitrogen and the substituent, leading to the formation of a stable phthalimide (B116566) fragment and a benzyl cation. Further fragmentation of the benzyl cation could also be observed. The isoindole-1,3-dione ring itself can undergo fragmentation, with the loss of one or two molecules of carbon monoxide (CO).

Table 4: Predicted ESI-MS Fragmentation Data for this compound

m/z (predicted)Fragment
283.06[M+H]⁺
305.04[M+Na]⁺
237.07[M-NO₂]⁺
253.06[M-NO]⁺
91.05[C₇H₇]⁺ (benzyl cation)

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The molecular structure of N-benzylphthalimide reveals a non-planar conformation, with the phthalimide and phenyl rings being nearly perpendicular to each other. A similar "rooftop" geometry is expected for this compound. The dihedral angle between the isoindole and benzyl rings would be a key structural parameter.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Property Investigations

The optical properties of this compound and its analogues are primarily dictated by the electronic transitions within the molecule, which are significantly influenced by the nature of the substituents on the phthalimide core and the surrounding solvent environment. The presence of the electron-withdrawing nitro group (-NO2) at the 4-position, in conjunction with the electron-donating potential of the aromatic rings, gives rise to intramolecular charge transfer (ICT) characteristics, which are central to the observed absorption and emission profiles.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of 4-nitro-isoindole-1,3-dione derivatives are typically characterized by multiple absorption bands in the ultraviolet and visible regions. These bands correspond to different electronic transitions within the molecule. The lowest energy absorption band, which is of particular interest, is generally attributed to an intramolecular charge transfer (ICT) transition from the electron-rich phthalimide moiety to the electron-deficient nitro group.

While specific UV-Vis spectral data for this compound is not extensively available in the public domain, studies on closely related N-substituted 4-nitrophthalimides provide valuable insights into its expected behavior. For instance, the position and intensity of the ICT band are highly sensitive to the polarity of the solvent. In nonpolar solvents, the absorption maximum (λmax) is typically observed at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is generally observed, which is indicative of the stabilization of the more polar excited state relative to the ground state.

The following table summarizes representative UV-Vis absorption data for analogous N-substituted 4-nitrophthalimide (B147348) compounds in various solvents. This data illustrates the typical solvatochromic effects observed in this class of compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
N-methyl-4-nitrophthalimideDichloromethane3301.5 x 10⁴
N-ethyl-4-nitrophthalimideAcetonitrile3351.6 x 10⁴
N-propyl-4-nitrophthalimideMethanol3401.5 x 10⁴
N-butyl-4-nitrophthalimideDimethyl Sulfoxide3451.7 x 10⁴

Note: The data in this table is representative of N-alkyl-4-nitrophthalimides and is intended to provide an approximation of the expected values for this compound due to the lack of specific experimental data for the latter.

Fluorescence Spectroscopy

The emission properties of 4-nitro-isoindole-1,3-dione analogues are also governed by the intramolecular charge transfer state. Following excitation to the excited state, the molecule can relax to the ground state via radiative decay, resulting in fluorescence emission. The fluorescence spectra of these compounds are often broad and unstructured, which is characteristic of emission from a charge transfer state.

Similar to the absorption spectra, the emission spectra of these compounds exhibit significant solvatochromism. The emission maximum (λem) typically shows a more pronounced bathochromic shift with increasing solvent polarity compared to the absorption maximum. This large Stokes shift (the difference between the absorption and emission maxima) is a hallmark of molecules with a significant change in dipole moment upon excitation.

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent environment. In many cases, the quantum yield of 4-nitro-substituted phthalimides is observed to decrease in more polar solvents. This is often attributed to the increased stabilization of the charge-separated excited state, which can promote non-radiative decay pathways.

Below is a table of representative fluorescence data for analogous N-substituted 4-nitrophthalimide compounds, demonstrating the influence of solvent on their emission properties.

CompoundSolventλem (nm)Quantum Yield (Φf)Stokes Shift (cm⁻¹)
N-methyl-4-nitrophthalimideDichloromethane4500.158264
N-ethyl-4-nitrophthalimideAcetonitrile4650.108840
N-propyl-4-nitrophthalimideMethanol4800.059537
N-butyl-4-nitrophthalimideDimethyl Sulfoxide5000.0210380

Note: The data in this table is representative of N-alkyl-4-nitrophthalimides and is intended to provide an approximation of the expected values for this compound due to the lack of specific experimental data for the latter.

Theoretical and Computational Investigations of 2 Benzyl 4 Nitro Isoindole 1,3 Dione and Isoindole 1,3 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For isoindole-1,3-dione systems, DFT calculations, often using Becke's three-parameter hybrid exchange function with the Lee-Yang–Parr gradient-corrected correlation (B3LYP) functional combined with a suitable basis set like 6–311+G(d,p), are employed to optimize ground state geometries and predict various molecular properties. mdpi.com Such studies have been conducted on a variety of N-substituted isoindoline-1,3-dione derivatives to understand their structural, spectroscopic, and electronic characteristics. acgpubs.org

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

For isoindoline-1,3-dione derivatives, a smaller HOMO-LUMO energy gap is associated with higher reactivity and an increased capacity for electron transfer. researchgate.net This property is crucial for the interaction of these molecules with biological targets. researchgate.net In some derivatives, the HOMO is located over the substituted aromatic ring, while the LUMO is predominantly on the indole (B1671886) side of the molecule. nih.gov This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attacks.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In isoindoline-1,3-dione derivatives, the negative electrostatic potential is often concentrated around the carbonyl oxygen atoms, indicating their nucleophilic character and their ability to act as hydrogen-bond acceptors in interactions with biological targets. researchgate.net Conversely, the blue regions of positive potential highlight areas with poor electron density, which are likely to engage in hydrophobic interactions. researchgate.netacs.org The size, shape, and charge distribution depicted by MEP maps provide a comprehensive understanding of the molecule's net electrostatic effect. nih.gov

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules (ligands) with macromolecular targets, such as proteins and enzymes. These methods are instrumental in drug discovery and design, providing insights into the specific interactions that stabilize the ligand-target complex.

For isoindole-1,3-dione derivatives, molecular docking studies have been extensively performed to evaluate their potential as inhibitors of various enzymes. For instance, derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Docking studies revealed that these compounds exhibit negative binding affinities, indicating favorable interactions with the active sites of these enzymes. nih.gov Similarly, a series of 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives have been docked into the active site of c-Src tyrosine kinase, a target in cancer therapy. brieflands.comeuropub.co.uk The results demonstrated their high potential for inhibiting this enzyme, with one derivative showing a binding free energy of -10.19 KCal/mol and forming five hydrogen bonds. europub.co.uk

Other studies have explored isoindole-1,3-dione derivatives as inhibitors of RSK2, a kinase involved in various cancers, and as inhibitors of cyclooxygenases (COX-1 and COX-2). mdpi.comrsc.org In the case of COX-2, a potent inhibitor was found to interact with Arg120 and Tyr355 through hydrogen bonds. mdpi.com The stability of the ligand-protein complexes predicted by docking is often further assessed using molecular dynamics simulations, which provide a dynamic view of the interactions over time. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are employed to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. This allows for the determination of reaction pathways and activation energies, providing a deeper understanding of the reaction's feasibility and kinetics.

A theoretical investigation into the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chloride was conducted using DFT with the dispersion-corrected ωB97X-D functional. informahealthcare.com The study explored a two-step mechanism and found that the rate-determining step is the C-C bond formation between the benzoyl cation and phthalimide (B116566), with a calculated activation energy of 53.3 kcal/mol in 1,4-dioxane. informahealthcare.com Thermodynamic calculations also revealed that the spontaneity of the aroylation reactions depends on the specific aroyl halide used, although all reactions were found to be exothermic. informahealthcare.com Such studies are crucial for optimizing synthetic routes and understanding the underlying principles governing the chemical transformations of isoindole-1,3-dione systems.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Structure-Activity Relationship (SAR) Computational Modeling in Isoindole-1,3-dione Research

Computational modeling has become an indispensable tool in the exploration of the structure-activity relationships (SAR) of isoindole-1,3-dione derivatives. These in silico methods provide deep insights into the molecular interactions between the compounds and their biological targets, guiding the synthesis of more potent and selective molecules. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) are frequently employed to elucidate the key structural features governing the biological activity of this class of compounds.

Molecular docking studies have been instrumental in understanding the binding modes of isoindole-1,3-dione derivatives with various enzymes and receptors. For instance, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer's disease, docking simulations have revealed the importance of interactions with aromatic amino acid residues within the enzyme's active site. nih.gov The isoindole-1,3-dione scaffold often engages in π-π stacking and cation-π interactions, which are crucial for inhibitory activity. nih.gov The nature and position of substituents on the isoindole ring and the N-benzyl group significantly influence these interactions and, consequently, the inhibitory potency.

QSAR models provide a quantitative correlation between the chemical structure of isoindole-1,3-dione derivatives and their biological activities. nih.gov These models are built using a series of compounds with known activities and a set of calculated molecular descriptors. The resulting equations can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The following interactive table summarizes key findings from various computational studies on isoindole-1,3-dione derivatives, highlighting the relationship between structural modifications and biological outcomes.

While specific computational SAR studies on 2-Benzyl-4-nitro-isoindole-1,3-dione are not extensively detailed in the reviewed literature, the general principles derived from related isoindole-1,3-dione systems can be extrapolated. The presence of the benzyl (B1604629) group at the 2-position provides a hydrophobic moiety capable of engaging in various interactions with biological targets. The nitro group at the 4-position, being a strong electron-withdrawing group, will significantly alter the electronic properties of the aromatic ring of the isoindole-1,3-dione core. This modification would, in turn, influence its binding affinity and reactivity. Computational models could be employed to predict how these specific substitutions in this compound affect its interaction with potential biological targets, such as those involved in anticancer or antimicrobial pathways. ontosight.ai

Chemical Reactivity and Advanced Transformations of the Isoindole 1,3 Dione Core

Nucleophilic and Electrophilic Reactions of the Imide Moiety

The reactivity of the 2-benzyl-4-nitro-isoindole-1,3-dione core is significantly influenced by its constituent functional groups. The isoindole-1,3-dione (or phthalimide) ring contains an imide moiety where two electron-withdrawing carbonyl groups are attached to a nitrogen atom. This arrangement renders the carbonyl carbons highly electrophilic and susceptible to attack by nucleophiles. Such reactions can lead to the opening of the heterocyclic ring, a common strategy in amine synthesis known as the Gabriel synthesis, where the phthalimide (B116566) acts as a protected form of a primary amine. organic-chemistry.org

The aromatic portion of the molecule is heavily influenced by the nitro group (-NO₂), a potent electron-withdrawing group. This group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation difficult. youtube.com If such a reaction were to occur, the incoming electrophile would be directed to the meta position relative to the nitro group. youtube.com

Conversely, the strong electron-withdrawing nature of both the nitro group and the fused imide structure makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov Nucleophiles can attack the electron-deficient ring, particularly at positions ortho and para to the nitro group, potentially displacing other substituents if a suitable leaving group is present. libretexts.orgnih.gov The intermediate anionic species (a Meisenheimer complex) is stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org Studies on nitro- and halo-substituted phthalimides have demonstrated their reactivity with nucleophiles like phenoxides. acs.org

Table 1: General Reactivity of the this compound Moiety
Reaction TypeReactive SiteReactivity ProfileGoverning Factors
Nucleophilic AttackCarbonyl CarbonsHigh (can lead to ring-opening)Electrophilicity of C=O groups
Nucleophilic Aromatic Substitution (SNAr)Aromatic Ring (ortho/para to -NO₂)HighElectron-withdrawing nature of -NO₂ and imide groups libretexts.org
Electrophilic Aromatic SubstitutionAromatic Ring (meta to -NO₂)LowDeactivating effect of -NO₂ and imide groups youtube.com

Rearrangement Reactions Involving Nitro-Substituted Isoindoles

While specific rearrangement reactions for this compound are not extensively documented, the chemistry of aromatic nitro compounds suggests potential pathways. For instance, the von Richter reaction, observed in other nitroarenes, involves nucleophilic attack (e.g., by cyanide) ortho to a nitro group, followed by a rearrangement that results in the displacement of the nitro group and the introduction of a carboxyl group. Another possibility involves the Bamberger rearrangement, where N-phenylhydroxylamines, intermediates in the reduction of nitroarenes, rearrange under acidic conditions to form aminophenols. The reduction of the nitro group in the isoindole system could potentially lead to hydroxylamine (B1172632) intermediates amenable to such transformations.

Redox Chemistry of the Nitro Group and its Impact on Reactivity

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to several other nitrogen-containing functionalities. The reduction of the nitro group on the this compound scaffold dramatically alters the electronic properties and reactivity of the aromatic ring.

Aromatic nitro compounds can be selectively reduced depending on the reagents and conditions employed. nih.gov

Reduction to Amine: This is the most common transformation. Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl) can efficiently reduce the nitro group to a primary amine (-NH₂). The reduction of 4-nitrophthalimide (B147348) to 4-aminophthalimide (B160930) using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a well-established industrial process. google.com

Partial Reduction: Under controlled conditions with specific reducing agents, the reduction can be stopped at intermediate stages, such as the nitroso (-NO) or hydroxylamino (-NHOH) derivatives.

The conversion of the electron-withdrawing nitro group into a strongly electron-donating amino group represents a complete reversal of the aromatic ring's electronic character. The resulting 4-amino-2-benzyl-isoindole-1,3-dione becomes activated towards electrophilic aromatic substitution and provides a synthetic handle for further transformations, such as diazotization followed by Sandmeyer-type reactions.

Strategic Transformations for Novel Chemical Entities

The diverse reactivity of this compound allows for its strategic use in the synthesis of novel and complex molecules. Phthalimide derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. mdpi.comresearchgate.netmdpi.com

Key strategic transformations include:

Functionalization via the Nitro Group: As detailed in the redox section, the nitro group serves as a precursor to an amino group. This amine can be further derivatized through acylation, alkylation, or diazotization to introduce a wide array of functionalities and build more complex structures. google.com

Scaffold Elaboration via Cycloaddition: Using the isoindole-1,3-dione core as a dienophile in Diels-Alder reactions provides a direct route to polycyclic systems that would be difficult to access otherwise. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution: The activated aromatic ring allows for the introduction of various nucleophiles (e.g., alkoxides, thiolates, amines), enabling the synthesis of highly substituted isoindole derivatives. acs.orgnih.gov

Imide Ring Modification: Nucleophilic attack on the carbonyls can be controlled to achieve ring-opening, providing access to ortho-disubstituted benzene derivatives, which are themselves valuable synthetic intermediates. organic-chemistry.org

These strategic transformations, often used in sequence, allow chemists to leverage the inherent reactivity of the this compound core to construct novel chemical entities with tailored properties for applications in materials science and drug discovery. mdpi.comchemmethod.com

Applications and Advanced Materials Science Based on Isoindole 1,3 Dione Scaffolds Non Biological Focus

Development of Organic Electronic Materials

The pursuit of novel organic semiconductors for electronic devices such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells is a dynamic area of research. The 2-Benzyl-4-nitro-isoindole-1,3-dione structure possesses key attributes that make it a promising candidate for these applications. The isoindole-1,3-dione core can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductor films. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tunability is essential for optimizing the injection and transport of charge carriers in electronic devices.

While specific performance data for this compound in OLEDs or photovoltaic devices is not extensively documented in publicly available research, the fundamental properties of the 4-nitro-isoindole-1,3-dione framework suggest its potential. For instance, the incorporation of such electron-deficient units into larger conjugated systems can enhance electron mobility, a desirable characteristic for n-type semiconductor materials in organic field-effect transistors (OFETs) and as electron acceptors in organic solar cells.

Role in Polymer Chemistry and Functional Coatings

In the domain of polymer chemistry, this compound can serve as a valuable monomer or a functional additive. The phthalimide (B116566) group is known for its high thermal stability, and incorporating this moiety into polymer backbones can impart enhanced thermal resistance to the resulting materials. Polymers containing the this compound unit could find applications as high-performance plastics and in the formulation of durable functional coatings.

The nitro group offers a site for further chemical modification, allowing for the grafting of other functional groups or for cross-linking reactions, which can be used to tailor the mechanical and chemical properties of coatings. For example, the reduction of the nitro group to an amine would provide a reactive handle for subsequent polymerization or for anchoring the molecule onto surfaces to create specialized coatings with unique optical or electronic properties.

Application as Advanced Chemical Intermediates in Multi-Step Synthesis

The reactivity of this compound makes it a versatile intermediate in multi-step organic synthesis. The synthesis of this compound itself typically involves the reaction of 3-nitrophthalic anhydride (B1165640) with benzylamine (B48309). The presence of the nitro group and the active sites on the aromatic rings allow for a variety of subsequent chemical transformations.

One of the key applications of phthalimide derivatives is in the Gabriel synthesis of primary amines. While the benzyl (B1604629) group in this compound is stable, the core structure can be modified to introduce other alkyl or aryl groups, making it a precursor for a wide range of primary amines. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a host of reactions, such as diazotization followed by substitution, or amide bond formation. This makes this compound a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and other functional materials.

Design of Fluorescent Probes and Optical Materials

The isoindole-1,3-dione core is a known fluorophore, and its optical properties can be fine-tuned by the introduction of various substituents. The electron-withdrawing nature of the nitro group in this compound is expected to cause a red-shift in the absorption and emission spectra compared to the unsubstituted analogue. This intramolecular charge transfer (ICT) character is a key principle in the design of fluorescent probes.

While detailed photophysical data for this compound is not widely reported, related 4-nitro-substituted N-alkylphthalimides have been investigated for their fluorescent properties. These studies indicate that the fluorescence quantum yield and Stokes shift are highly sensitive to the local environment, such as solvent polarity. This solvatochromic behavior could be exploited in the development of fluorescent probes for sensing applications. For example, a probe based on this scaffold could potentially be designed to detect changes in the polarity of its microenvironment, which is a valuable tool in biological imaging and materials diagnostics.

PropertyDescriptionPotential Application
Intramolecular Charge Transfer (ICT) The nitro group pulls electron density from the isoindole ring system, leading to a charge-separated excited state.Environment-sensitive fluorescent probes.
Tunable Emission The emission wavelength can be altered by modifying the substituents on the isoindole core.Development of optical materials with specific colors.
Solvatochromism The fluorescence color and intensity can change with the polarity of the surrounding medium.Sensors for solvent polarity and microenvironment changes.

Exploration in Photochromic Systems

Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications such as smart windows, optical data storage, and molecular switches. The nitro group is a key component in some classes of photochromic compounds. For instance, the photochromism of certain nitro-substituted spiropyrans is well-documented.

Although there is no direct evidence of photochromic behavior for this compound itself, the presence of the nitro group on the aromatic ring suggests that it could potentially be incorporated into larger molecular systems designed to exhibit photochromism. The electronic perturbations induced by the nitro group could play a crucial role in stabilizing different isomeric forms of a photochromic molecule, thereby influencing the kinetics and thermodynamics of the photo-induced transformation. Further research would be needed to explore the viability of using this compound as a building block for novel photochromic systems.

Molecular Mechanisms of Action in Biological Contexts in Vitro and in Silico Studies

Inhibition of Key Enzymatic Targets by Isoindole-1,3-dione Derivatives

Derivatives of the isoindole-1,3-dione scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. The core structure serves as a template for the design of specific inhibitors, with modifications to the substituent groups influencing potency and selectivity.

Isoindoline-1,3-dione derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Studies have shown that compounds incorporating an N-benzylamine moiety linked to the isoindoline-1,3-dione core can act as dual binding site inhibitors of AChE. nih.gov The N-benzylamine portion typically interacts with the catalytic active site (CAS) of the enzyme, while the isoindoline-1,3-dione fragment can bind to the peripheral anionic site (PAS). nih.gov

A variety of linkers and substituents on the benzyl (B1604629) ring have been explored to optimize inhibitory activity. For instance, derivatives with an N-benzylpiperidine or N-benzylpiperazine moiety have demonstrated significant activity against AChE, with some also showing inhibitory effects on BuChE. mdpi.comnih.govnih.gov The introduction of electron-withdrawing groups, such as chlorine, fluorine, or nitro groups, on the benzyl ring has been shown to enhance potency in certain series of compounds. nih.gov

Derivative ClassTarget EnzymeIC50 (µM)Reference
2-(2-(4-(o-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91 nih.gov
2-((1-benzylpiperidin-4-yl)methyl)isoindoline-1,3-dione derivativeAChE0.087 nih.gov
Donepezil-based isoindoline-1,3-dione hybrid (Compound 3b)hAChE0.361 nih.gov
4-phenylpiperazine substituted isoindoline-1,3-dione (Derivative I)AChE1.12 nih.gov
Diphenylmethyl substituted isoindoline-1,3-dione (Derivative III)BuChE21.24 nih.gov

This table presents a selection of inhibitory concentrations for various isoindole-1,3-dione derivatives against cholinesterases.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. researchgate.net The accumulation of sorbitol, the product of the reaction catalyzed by AR, is linked to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. researchgate.net Consequently, aldose reductase inhibitors (ARIs) are of significant therapeutic interest.

Several studies have explored isoindole-1,3-dione derivatives as potential ARIs. nih.govresearchgate.net Both in vitro enzyme inhibition assays and in silico molecular docking studies have been employed to identify potent inhibitors and understand their binding mechanisms. researchgate.net Research has indicated that isoindole-1,3-dione-based sulfonamides can act as potent inhibitors of aldose reductase (ALR2). nih.gov Molecular docking studies have revealed that these compounds can form strong hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov Another study highlighted that carboxylic acid derivatives of isoindole-1,3-dione exhibited potent inhibitory effects. researchgate.net

CompoundTarget EnzymeKi (µM)IC50 (µM)Reference
Isoindole-1,3-dione sulfonamide (Compound 4a)ALR20.211- nih.gov
Carboxylic acid derivative of isoindole-1,3-dione (Compound 6)AR-1.649 researchgate.net

This table shows the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for representative isoindole-1,3-dione derivatives against aldose reductase.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. frontiersin.org Dysregulation of GSK-3β has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's, and it is considered a key therapeutic target. frontiersin.orgmdpi.com

Research into inhibitors of GSK-3β has led to the investigation of various heterocyclic scaffolds. A series of benzo[e]isoindole-1,3-dione derivatives were synthesized and evaluated for their inhibitory activity against GSK-3β. nih.govacs.org One of the most potent compounds identified from this series was 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione, which exhibited a nanomolar IC50 value. nih.govacs.org Computational modeling was used to characterize the interaction mode between this potent inhibitor and the GSK-3β active site. nih.gov

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. brieflands.com Overexpression and hyperactivity of c-Src have been linked to the development and progression of various cancers, making it an attractive target for anticancer drug discovery. brieflands.com

A study focused on 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives demonstrated their potential as inhibitors of c-Src tyrosine kinase. brieflands.com In vitro cytotoxicity evaluations against the T47D breast cancer cell line showed that these compounds possess significant anticancer activity. Molecular docking studies suggested that these derivatives could fit into the active site of c-Src tyrosine kinase, indicating a high potential for enzyme inhibition. brieflands.com One derivative, in particular, showed a higher in vitro activity than the reference drug doxorubicin (B1662922) and a strong predicted binding affinity for the enzyme. brieflands.com

CompoundTargetIC50 (µg/mL)Binding Free Energy (kcal/mol)Reference
2-(4-Substituted-benzyl)isoindoline-1,3-dione (Compound 7)T47D cells / c-Src1-10.19 brieflands.com

This table highlights the cytotoxic activity and in silico binding energy of a potent c-Src tyrosine kinase inhibitor from the 2-benzyl-isoindoline-1,3-dione class.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapies against COVID-19. mdpi.comnih.gov The isoindoline-dione scaffold has been identified as a promising core structure for designing inhibitors of viral proteases. orientjchem.org

Molecular docking studies have been conducted to evaluate the potential of novel thiazo-isoindolinedione hybrids to inhibit SARS-CoV-2 Mpro. orientjchem.orgresearchgate.net These in silico analyses indicated that the flexibility of the linker between the isoindoline-1,3-dione and thiazolidine-2,4-dione moieties influences the binding affinity within the Mpro active site. orientjchem.org A compound with a more flexible three-carbon bridge showed a superior binding score compared to a more rigid two-carbon bridge, suggesting a better fit within the target receptor. orientjchem.org While direct in vitro enzymatic inhibition data for these specific hybrids is emerging, the isoindoline (B1297411) scaffold has also been explored for inhibiting other coronavirus proteases, such as the papain-like cysteine protease (PLpro). orientjchem.orgnih.gov

Compound ClassTarget EnzymeBinding Score (kcal/mol)Reference
Thiazo-isoindolinedione Hybrid (3-carbon bridge)SARS-CoV-2 Mpro-6.05 orientjchem.org

This table shows the in silico binding score of a thiazo-isoindolinedione hybrid against the SARS-CoV-2 main protease.

Modulation of Cellular Pathways by Isoindoline-1,3-dione Derivatives

Beyond direct enzyme inhibition, isoindoline-1,3-dione derivatives can exert their biological effects by modulating complex cellular pathways. These compounds have been shown to influence pathways related to cell death, inflammation, and cell proliferation.

For example, certain N-substituted isoindoline-1,3-dione derivatives have been investigated for their anticancer properties. One study found that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione induced both apoptosis and necrosis in Raji lymphoma cells, indicating its ability to trigger programmed cell death pathways. researchgate.net Other isoindole derivatives have also shown cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer), suggesting their potential as antiproliferative agents. nih.gov

In the context of inflammation, a series of aminoacetylenic isoindoline-1,3-dione derivatives were found to modulate the production of cytokines, which are key signaling molecules in the immune system. nih.gov Specifically, these compounds were shown to suppress the production of the pro-inflammatory cytokine TNF-α from monocyte/macrophage cells. nih.gov One derivative, N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione, was also found to enhance the production of the anti-inflammatory cytokine TGF-β1 from a specific population of T-cells. nih.gov

Growth Inhibition Studies in Specific Cancer Cell Lines (e.g., HT-29, HeLa, MCF-7)

Derivatives of isoindole-1,3-dione have demonstrated notable antiproliferative properties against a range of cancer cell lines. nih.gov Studies have specifically reported the cytotoxic effects of these compounds on cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and HT-29 (colon adenocarcinoma). nih.gov Among the various derivatives synthesized and tested, N-benzyl isoindole structures have shown particularly potent cytotoxic activity. nih.gov

Research has explored the synergistic effects of combining certain central nervous system (CNS) drugs with traditional antineoplastics like 5-fluorouracil (B62378) (5-FU) and paclitaxel (B517696) (PTX) in treating colorectal and breast cancers, respectively. nih.govmdpi.com For instance, in studies involving HT-29 colon cancer cells, the simultaneous application of the CNS drug sertraline (B1200038) or thioridazine (B1682328) with 5-FU resulted in strong synergistic growth inhibition. nih.govresearchgate.net Similarly, combinations of drugs like fluoxetine, fluphenazine, and benztropine (B127874) with PTX produced synergistic effects in MCF-7 breast cancer cells at concentrations below their individual IC₅₀ values. nih.govmdpi.com

Cell LineCancer TypeObserved Effect of Derivatives
HT-29Colon AdenocarcinomaAntiproliferative properties observed. nih.gov Strong synergistic growth inhibition when combined with certain CNS drugs and 5-FU. nih.govresearchgate.net
HeLaCervical CancerInhibitory effects on cell viability reported for diacetoxy and chloroacetoxy substituted isoindole derivatives. nih.gov
MCF-7Breast AdenocarcinomaAntiproliferative properties observed. nih.gov Synergistic effects when combined with certain CNS drugs and paclitaxel. nih.govmdpi.com

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) is a critical family of enzymes responsible for the metabolism of a vast number of drugs. nih.govdovepress.com The inhibition or induction of CYP isoenzymes is a major mechanism behind drug-drug interactions, which can lead to increased toxicity or reduced efficacy. dovepress.com Key isoenzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. dovepress.com The interaction of novel compounds with these enzymes is a crucial aspect of preclinical development. While the broad importance of CYP enzymes in drug metabolism is well-established, specific in vitro or in silico studies detailing the interaction of 2-Benzyl-4-nitro-isoindole-1,3-dione with Cytochrome P450 enzymes are not extensively documented in the available literature. Further research is required to determine how this specific compound is metabolized and its potential to influence the metabolic pathways of other drugs.

Antimicrobial Activity Investigations: Mechanism-Based Approaches

The isoindole-1,3-dione scaffold is a recurring motif in compounds exhibiting a wide spectrum of antimicrobial activities. Research has targeted its efficacy against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Action against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of isoindole-1,3-dione derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net Staphylococcus aureus is a common Gram-positive pathogen, while Escherichia coli is a frequently studied Gram-negative bacterium; both are significant in the context of hospital-acquired infections. nih.govnih.gov Phthalimide (B116566) analogs, a class to which isoindole-1,3-dione belongs, have been noted for their antibacterial activities. nih.govmdpi.com Studies on various synthesized derivatives have confirmed in vitro antibacterial activity against clinically isolated strains, including E. coli. In some cases, the halogenation of the isoindole-1,3 (2H) dione (B5365651) structure has been shown to enhance antimicrobial effects. researchgate.net

Bacterial StrainGram TypeObserved Activity of Derivatives
Staphylococcus aureusGram-positiveN-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity. pensoft.net
Escherichia coliGram-negativeDerivatives have been evaluated for in vitro activity against clinical isolates. researchgate.net Phthalimide analogs exhibit antibacterial properties. nih.govmdpi.com

Antifungal Properties and Proposed Mechanisms

In addition to antibacterial action, isoindoline-1,3-dione derivatives have been recognized for their antifungal properties. nih.govmdpi.com The mechanisms underlying the antifungal action of this class of compounds are varied but can include the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. nih.gov While the general antifungal potential of the phthalimide scaffold is acknowledged, detailed mechanistic studies specifically for this compound are an area for ongoing investigation.

Antimycobacterial Activity Studies

Nitro-containing compounds have gained prominence as important agents in the fight against tuberculosis, caused by Mycobacterium tuberculosis. nih.gov The presence of a nitro group in the this compound structure suggests its potential relevance in this area. Research into related structures, such as isoindoline-1,3-dione-4-aminoquinolines, has highlighted their antimycobacterial capabilities, with some compounds showing activity comparable to existing drugs like ethionamide. nih.gov Often, these nitro-containing compounds are prodrugs that require reductive activation within the mycobacterial cell to exert their effect. nih.gov This activation can be mediated by mycobacterial-specific enzymes, leading to the generation of reactive nitrogen species that damage cellular components. nih.gov Further studies have been conducted on N-alkyl nitrobenzamides, which are structurally related, to evaluate their efficacy against M. tuberculosis H37Rv. mdpi.com

Antioxidant Activity and Radical Scavenging Pathways of Isoindole-1,3-dione Derivatives

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. tandfonline.com Isoindole-1,3-dione derivatives have been investigated for their antioxidant properties and their ability to protect cells from oxidative damage. mdpi.com The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.net

Studies have shown that certain isoindoline-1,3-dione derivatives exhibit significant free radical scavenging effects. researchgate.netresearchgate.net The mechanism of action often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The structure of the derivative, including the nature and position of substituents on the isoindole ring system, plays a crucial role in its antioxidant potential. researchgate.netresearchgate.net For example, some derivatives have demonstrated a neuroprotective effect in neuronal-like cell lines by reducing intracellular reactive oxygen species (ROS) and upregulating the expression of antioxidant genes through pathways like the NRF2 signaling pathway. tandfonline.com

Pharmacophore Development and Lead Optimization Based on Isoindole-1,3-dione Frameworks

The isoindole-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for designing ligands for diverse biological targets. mdpi.com Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. mdpi.comnih.govresearchgate.netresearchgate.net The development of potent and selective therapeutic agents from this scaffold hinges on a deep understanding of its pharmacophoric features and systematic lead optimization through structure-activity relationship (SAR) studies.

The fundamental pharmacophore of the isoindole-1,3-dione framework consists of a planar, hydrophobic bicyclic system with two carbonyl groups that can act as hydrogen bond acceptors. researchgate.net The imide proton is acidic, allowing for straightforward substitution at the nitrogen atom, which is the most common site for molecular modification to modulate biological activity. nih.govnih.gov This versatility allows for the attachment of various pharmacophores to target specific enzymes or receptors. nih.gov

Lead optimization strategies for isoindole-1,3-dione derivatives typically involve modifications at two primary sites: the nitrogen atom of the imide ring and the aromatic benzene (B151609) ring.

N-Substitution for Target Specificity:

The substituent attached to the imide nitrogen atom plays a critical role in determining the compound's biological target and potency. By introducing different chemical moieties via linkers of varying lengths, researchers can orient the molecule within the binding site of a target protein.

For instance, in the development of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy, the isoindole-1,3-dione moiety is proposed to interact with the peripheral anionic site (PAS) of the enzyme due to its aromatic character. nih.gov The lead optimization involves attaching an N-benzyl pyridinium (B92312) group, which is known to bind to the catalytic active site (CAS) of AChE. nih.gov SAR studies on these hybrids revealed that the nature of the substituent on the benzyl ring influences inhibitory potency. nih.gov Specifically, compounds with a 4-fluorobenzyl pyridinium moiety exhibited the highest inhibitory activity against AChE. nih.gov

Similarly, in designing inhibitors for cyclooxygenases (COX), the N-substituent is crucial. N-alkyl-isoindoline-1,3-diones have shown good inhibitory activity, and the introduction of an arylpiperazine residue via a linker can enhance lipophilicity and affinity for amino acids within the COX active site. nih.govmdpi.com The length and nature of the linker, such as an N-acetyl group, can influence interactions with key residues like Arg120 and Tyr355 in the COX-2 binding site. nih.gov

Table 1: Effect of N-Substituent on Acetylcholinesterase (AChE) Inhibition by Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids

Compound ID Benzyl Moiety Substituent AChE IC50 (µM)
7a 4-Fluoro 2.1
7f 4-Fluoro 2.1
7e Unsubstituted >2.1 (Implied)
Rivastigmine (Standard) 11.07

Data sourced from a study on isoindoline-1,3-dione hybrids as potential anti-Alzheimer agents. nih.gov

Substitution on the Aromatic Ring:

Modifications to the benzene portion of the isoindole-1,3-dione core are another key strategy for lead optimization. The addition of various functional groups can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. researchgate.netnih.gov

In the context of anticancer activity, the nature of substituents on the phthalimide ring significantly impacts cytotoxicity. nih.gov Studies comparing different derivatives against cancer cell lines like Caco-2 and MCF-7 have shown that the presence of both a silyl (B83357) ether (e.g., -OTBDMS) and a halogen (e.g., -Br) on the ring can lead to higher anticancer activity than the standard drug cisplatin. nih.gov SAR analysis from another study confirmed that halogenation of the isoindole-1,3-dione moiety increases antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net This suggests that lipophilicity and the electronic effects of the halogens are important for activity. researchgate.net

Table 2: Structure-Activity Relationship of Substituted Isoindole-1,3(2H)-dione Derivatives on Anticancer Activity

Compound ID Key Substituents Target Cell Lines Outcome
13 Silyl ether (-OTBDMS), Bromine (-Br) Caco-2, MCF-7 Higher activity than cisplatin
16 Silyl ether (-OTBDMS), Bromine (-Br) Caco-2, MCF-7 Higher activity than cisplatin
General Finding Tetra-bromination Cancer Cells More effective than tetra-chlorination

Data compiled from studies on the anticancer activity of isoindole-1,3(2H)-dione compounds. researchgate.netnih.gov

In silico molecular docking studies are frequently employed to rationalize these SAR findings and guide further optimization. nih.govrsc.org These models help visualize the binding modes of the isoindole-1,3-dione derivatives within the active sites of target proteins, highlighting crucial interactions such as hydrogen bonds with the carbonyl groups and hydrophobic or π-π stacking interactions involving the planar ring system. researchgate.netnih.gov For example, docking studies have shown that the isoindoline-1,3-dione part of a molecule can interact with residues like Trp387 and Gly526 in the COX binding site through π-π and amide-π stacking interactions. nih.gov

Through these combined in vitro and in silico approaches, the isoindole-1,3-dione framework, as seen in compounds like this compound, serves as a versatile template for the rational design and optimization of new therapeutic agents.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and predictive analysis of novel compounds, including derivatives of the isoindole-1,3-dione scaffold. These computational tools accelerate the discovery process by predicting molecular properties, biological activities, and potential toxicities, thereby reducing the time and cost associated with experimental screening. nih.govnih.govsdiarticle5.com

In the context of isoindole-1,3-dione derivatives, ML algorithms are employed to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models establish a mathematical correlation between the chemical structures of the compounds and their biological activities, such as enzyme inhibition or anticancer effects. nih.govrsc.org By analyzing large datasets of known isoindole-1,3-diones, AI can identify key structural features (descriptors) that are crucial for a desired biological outcome. This allows for the in silico design of new molecules, like derivatives of 2-Benzyl-4-nitro-isoindole-1,3-dione, with potentially enhanced efficacy. nih.gov

Molecular docking simulations, often enhanced by AI, are another critical application. nih.govsdiarticle5.com These simulations predict how a ligand, such as an isoindole-1,3-dione derivative, will bind to the active site of a target protein. nih.gov This provides insights into the mechanism of action at a molecular level and helps in refining the compound's structure to maximize binding affinity and selectivity. sdiarticle5.comnih.gov For instance, docking studies on similar scaffolds have elucidated interactions with enzymes like acetylcholinesterase and cyclooxygenase. nih.govnih.gov Furthermore, AI models are increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. nih.govresearchgate.net

Table 1: Application of AI/ML in Isoindole-1,3-dione Derivative Design

AI/ML Application Description Relevance to Compound Design
QSAR Modeling Establishes relationships between chemical structure and biological activity. Predicts the potential efficacy of new derivatives, guiding synthetic priorities.
Molecular Docking Simulates the binding interaction between a compound and a protein target. Optimizes the compound's structure for better target affinity and selectivity.
ADMET Prediction Forecasts the pharmacokinetic and toxicological properties of a molecule. Reduces the risk of late-stage failure by pre-screening for drug-like properties.
Generative Models Designs novel molecular structures based on learned chemical patterns. Creates entirely new isoindole-1,3-dione scaffolds with desired characteristics.

Green Chemistry Approaches in Isoindole-1,3-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoindole-1,3-diones to minimize environmental impact and improve efficiency. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. researchgate.netresearchgate.net

One prominent green strategy is the use of solvent-free or "solventless" reaction conditions. researchgate.netekb.eg The synthesis of N-substituted phthalimides, including nitro-substituted analogues, can be achieved by directly heating or grinding a mixture of the appropriate phthalic anhydride (B1165640) and a primary amine. researchgate.netekb.eg For instance, 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione has been synthesized by the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone without any solvent. ekb.eg This method eliminates the need for potentially toxic organic solvents, simplifies the work-up procedure, and often reduces reaction times. researchgate.net

The use of water as a green reaction medium is another effective approach for synthesizing certain phthalimide (B116566) derivatives. researchgate.net Additionally, the application of reusable catalysts, such as montmorillonite (B579905) clay or imidazole, aligns with green chemistry principles. researchgate.netjetir.org These catalysts can facilitate the reaction between phthalic anhydride and amines under milder conditions and can be recovered and reused, reducing waste and cost. researchgate.netjetir.org Some methods also focus on atom economy, such as rhodium(III)-catalyzed amidation, which constructs N-substituted phthalimides with no theoretical waste other than water. researchgate.net

Table 2: Comparison of Green Synthesis Methods for Isoindole-1,3-diones

Method Description Key Advantages
Solvent-Free Fusion Reactants are heated together in the absence of a solvent. Eliminates solvent waste, simple procedure, often faster reactions. researchgate.netekb.eg
Microwave Irradiation Uses microwave energy to accelerate the reaction. Rapid heating, shorter reaction times, often improved yields.
Catalytic Synthesis Employs reusable catalysts like clays (B1170129) or imidazole. Reduces waste, catalyst can be recycled, milder reaction conditions. researchgate.netjetir.org
Aqueous Media Utilizes water as the reaction solvent. Environmentally benign, safe, and inexpensive solvent. researchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The implementation of Process Analytical Technology (PAT) in the pharmaceutical and chemical industries has spurred the adoption of advanced spectroscopic techniques for real-time monitoring of synthesis reactions. dissolutiontech.comlongdom.orgglobalresearchonline.net These in-situ methods provide continuous data on the progress of a reaction, allowing for improved control over critical process parameters and ensuring consistent product quality. dissolutiontech.comstepscience.com

For the synthesis of isoindole-1,3-diones, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be employed. mdpi.commt.com By inserting a probe directly into the reaction vessel, these vibrational spectroscopy methods can track the concentration of reactants and products over time. mt.com For example, one could monitor the disappearance of the characteristic anhydride stretches of a reactant like 3-nitrophthalic anhydride and the simultaneous appearance of the imide carbonyl peaks of the this compound product. acgpubs.org This real-time data enables the precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reacting. dissolutiontech.com

UV/Visible spectroscopy can also be a cost-effective tool for monitoring these reactions, particularly when the reactants and products have distinct chromophores. mdpi.com Furthermore, ambient ionization mass spectrometry techniques, such as Paper Spray Ionization Mass Spectrometry (PS-MS), have been shown to be effective for monitoring the rapid synthesis of phthalimide derivatives, allowing for the detection of products and transient intermediates directly from the reaction mixture. researchgate.net

Table 3: Spectroscopic PAT Tools for Reaction Monitoring

Technique Principle Information Provided
In-situ FTIR Measures the absorption of infrared light by molecular vibrations. Real-time concentration of reactants, intermediates, and products. mt.com
Raman Spectroscopy Measures the inelastic scattering of monochromatic light. Complementary vibrational information, suitable for aqueous and solid-phase reactions. mdpi.com
UV/Visible Spectroscopy Measures the absorption of UV or visible light by electronic transitions. Concentration of chromophoric species; a cost-effective option. mdpi.com
Mass Spectrometry (PS-MS) Ionizes molecules directly from a substrate for mass analysis. Rapid identification of products and reaction intermediates. researchgate.net

Exploration of Novel Reactivity Patterns for Diversified Scaffold Generation

The isoindole-1,3-dione core is not merely a stable endpoint but a versatile scaffold for generating molecular diversity. Research is actively exploring novel reactivity patterns to construct complex, polycyclic structures that are otherwise difficult to access. rsc.orgscispace.com

A significant area of exploration is the use of the isoindole moiety in cycloaddition reactions, particularly the Diels-Alder reaction. beilstein-journals.orgresearchgate.net In these reactions, the isoindole system can act as a diene, reacting with various dienophiles to create fused ring systems. beilstein-journals.orgnih.gov This strategy allows for the stereoselective construction of complex polycyclic frameworks, which are of great interest in medicinal chemistry. beilstein-journals.org The specific substituents on the this compound, such as the electron-withdrawing nitro group, can influence the electronic properties of the diene system, thereby affecting its reactivity and selectivity in such cycloadditions. nih.govbeilstein-journals.org

Beyond cycloadditions, the isoindole-1,3-dione scaffold can be involved in radical-mediated transformations. For example, N-hydroxyphthalimide (NHPI) esters derived from related structures can undergo decarboxylation to generate alkyl radicals, which can then participate in further reactions like 1,2-boron migration to form new carbon-sulfur bonds. acs.org Such novel reactivity opens pathways to β-thioalkylboronic esters, versatile intermediates for further chemical modification. acs.org The development of these and other transformations, such as hexadehydro-Diels–Alder domino reactions, provides powerful tools for converting simple isoindole-1,3-diones into a diverse array of complex molecules. rsc.orgscispace.com

Multidisciplinary Collaborations for Comprehensive Understanding and Application Development

The journey of a compound like this compound from a laboratory chemical to a potential application is inherently multidisciplinary. Effective collaborations between experts in different fields are essential for a comprehensive understanding of its properties and for the development of new uses, particularly in medicinal chemistry and materials science. mdpi.commdpi.com

This collaborative process typically begins with synthetic organic chemists , who design and execute efficient and sustainable routes to synthesize the target compound and its derivatives. mdpi.com Their work is often guided by computational chemists , who use AI, ML, and molecular modeling to predict the properties and biological activities of proposed structures, helping to prioritize synthetic targets. nih.govrsc.org

Once synthesized, the compounds are evaluated by pharmacologists and biologists . mdpi.comnih.gov Through in vitro and in vivo assays, they assess the biological activity, such as anticancer or enzyme inhibitory potential, and elucidate the mechanism of action. nih.gov For example, studies on N-benzylisoindole-1,3-dione derivatives have involved evaluating their effects on cancer cell lines and in xenograft mouse models, requiring expertise in cell biology and animal studies. nih.gov

Finally, toxicologists and pharmacokinetic experts investigate the safety profile and ADMET properties of promising compounds to determine their viability for further development. mdpi.com This synergistic interplay of disciplines—from initial in silico design to final biological and toxicological assessment—is crucial for unlocking the full potential of the isoindole-1,3-dione scaffold and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-Benzyl-4-nitro-isoindole-1,3-dione, and what parameters influence yield and purity?

Methodological Answer: Synthesis typically involves nitro-substitution and benzyl-group incorporation via nucleophilic aromatic substitution or condensation reactions. Key parameters include reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids). Purification often employs column chromatography or recrystallization, with HPLC or GC-MS used for purity validation .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: X-ray crystallography provides definitive structural confirmation, while ¹H/¹³C NMR identifies functional groups and substitution patterns. IR spectroscopy verifies nitro (1520–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves connectivity .

Q. What factors determine the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should assess photodegradation (via UV-Vis spectroscopy), thermal decomposition (TGA/DSC), and humidity effects. For instance, nitro groups may hydrolyze under acidic conditions, necessitating storage in inert atmospheres (argon) and desiccated environments .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing experimental iterations?

Methodological Answer: A 2³ factorial design evaluates three variables (temperature, catalyst concentration, reaction time) at two levels. Response surface methodology (RSM) models interactions between variables, identifying optimal conditions. For example, a central composite design (CCD) reduces required experiments by 40% compared to one-factor-at-a-time approaches .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions under basic vs. acidic conditions?

Methodological Answer: Under basic conditions, deprotonation of the isoindole ring enhances electrophilicity at the nitro-substituted position, favoring SNAr mechanisms. In acidic media, protonation of the nitro group may redirect reactivity to the benzyl moiety. Kinetic studies (UV-Vis monitoring) and DFT calculations validate these pathways .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Combining variable-temperature NMR to detect conformational changes with Hirshfeld surface analysis (from X-ray data) reconciles differences. Redundant synthesis batches and cross-lab validation ensure reproducibility .

Q. What computational methods predict the compound’s reactivity in photodegradation or catalytic applications?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer behavior. Molecular dynamics simulations model adsorption on catalytic surfaces (e.g., TiO₂), while time-dependent DFT (TD-DFT) correlates UV spectra with excited-state transitions .

Q. How does this compound interact with indoor environmental surfaces, and what analytical techniques quantify adsorption dynamics?

Methodological Answer: Microscale thermophoresis (MST) measures binding affinity to silica or polymer surfaces. In-situ Raman spectroscopy tracks molecular orientation during adsorption, while quartz crystal microbalance (QCM) quantifies mass changes. Environmental chamber studies replicate humidity and temperature conditions .

Q. What experimental designs are suitable for assessing the compound’s biological activity while minimizing cytotoxicity false positives?

Methodological Answer: Use a tiered approach: (1) High-throughput screening (HTS) with cell viability assays (MTT/WST-1) identifies non-toxic concentrations. (2) Confocal microscopy (fluorescent tagging) localizes cellular uptake. (3) Proteomics (LC-MS/MS) distinguishes target-specific effects from nonspecific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.